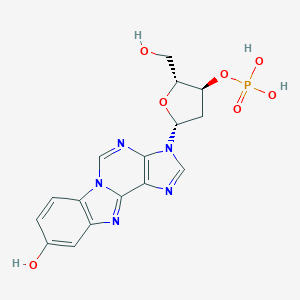
3-Hnfap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyflavone-8-acetic acid phenethylamide (3-Hnfap) is a synthetic compound that belongs to the flavonoid family. It is a potent antioxidant and has been found to have a variety of biological activities. It has been studied extensively in the field of medicinal chemistry and has shown promising results in various scientific research applications.
Mechanism Of Action
The mechanism of action of 3-Hnfap is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression.
Biochemical And Physiological Effects
3-Hnfap has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell proliferation. It has also been shown to improve cognitive function and protect against neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Hnfap in lab experiments include its relatively simple synthesis method, low toxicity, and potent biological activity. However, the limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-Hnfap. These include further studies to understand its mechanism of action, the development of more potent analogs, and the exploration of its potential therapeutic applications in various diseases. Additionally, the use of 3-Hnfap in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, 3-Hnfap is a synthetic compound that has shown promising results in various scientific research applications. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a potential therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-Hnfap involves the reaction of 3-hydroxyflavone with phenethylamine in the presence of acetic anhydride. The product obtained is then purified by column chromatography. The yield of the final product is around 60%. The synthesis of 3-Hnfap is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-Hnfap has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential neuroprotective effects. 3-Hnfap has been shown to protect against oxidative stress-induced cell damage and reduce inflammation in various animal models.
properties
CAS RN |
131759-78-9 |
|---|---|
Product Name |
3-Hnfap |
Molecular Formula |
C16H16N5O7P |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H16N5O7P/c22-5-12-11(28-29(24,25)26)4-13(27-12)21-6-17-14-15(21)18-7-20-10-2-1-8(23)3-9(10)19-16(14)20/h1-3,6-7,11-13,22-23H,4-5H2,(H2,24,25,26)/t11-,12+,13+/m0/s1 |
InChI Key |
IMNFLUONUSPKDX-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
synonyms |
3'-hydroxy-1,N(6)-benzetheno-2'-deoxyadenosine 3'-phosphate 3-HNFAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



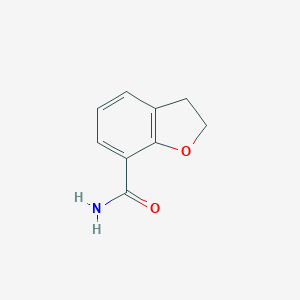
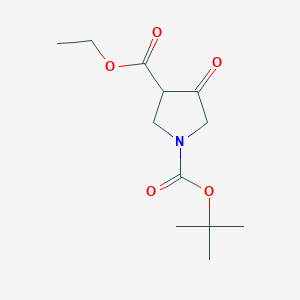
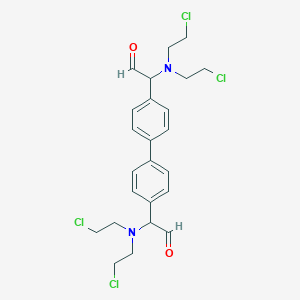
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
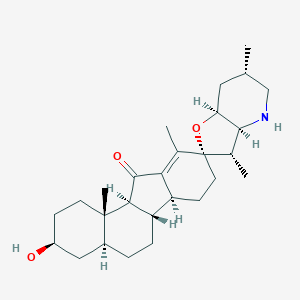
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
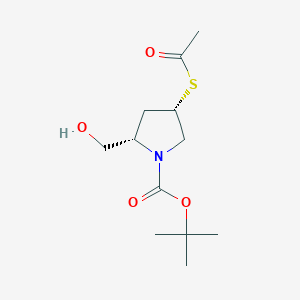
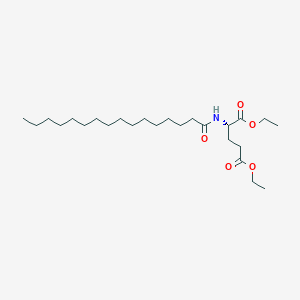
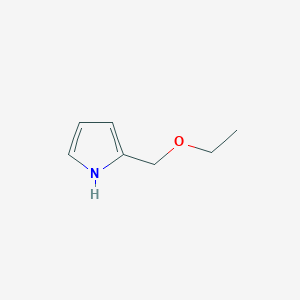
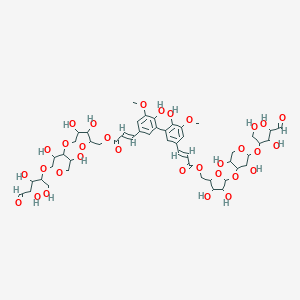
![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)
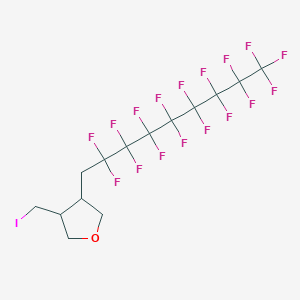
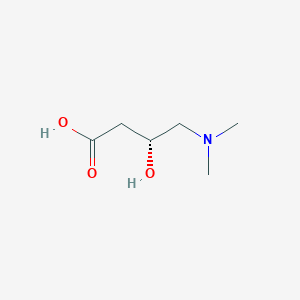
![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)